3-Amino-3-(2,6-difluorophenyl)propanoic acid
Overview
Description
“3-Amino-3-(2,6-difluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9F2NO2 . It’s a type of alpha-amino acid, which means it contains an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, all attached to the alpha carbon .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring with two fluorine atoms attached at the 2 and 6 positions, a carboxyl group, and an amino group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
Research by Vogt et al. (2013) investigated polymorphic forms of a pharmaceutical compound closely related to 3-Amino-3-(2,6-difluorophenyl)propanoic acid. They utilized spectroscopic and diffractometric techniques to characterize the polymorphic forms, highlighting the importance of understanding solid-state properties in pharmaceutical research (Vogt et al., 2013).
Enzymatic Preparation in Pharmaceutical Intermediates
Li et al. (2013) discussed the use of Methylobacterium Y1-6 in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate. This study emphasized the potential of biocatalysis for preparing enantiopure pharmaceutical compounds (Li et al., 2013).
Fluorescence Derivatisation in Bioassays
Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally similar to this compound, in fluorescence derivatisation of amino acids. This application is significant for biological assays, where fluorescence can be a powerful tool for analysis (Frade et al., 2007).
Corrosion Inhibition Studies
Gupta et al. (2016) synthesized Schiff's bases using cysteine and amino acids, including derivatives similar to this compound, to investigate their corrosion inhibition properties on mild steel. This highlights the potential application in materials science and corrosion studies (Gupta et al., 2016).
Antibacterial Agent Synthesis
Chu et al. (1986) synthesized arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, closely related to the given compound, assessing their antibacterial activity. Such research is critical in developing new antibacterial agents (Chu et al., 1986).
Mechanism of Action
Safety and Hazards
The safety information for “3-Amino-3-(2,6-difluorophenyl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-amino-3-(2,6-difluorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYPPOKFXIOJTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640727 | |
Record name | 3-Amino-3-(2,6-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612532-20-4 | |
Record name | 3-Amino-3-(2,6-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-(2,6-difluorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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